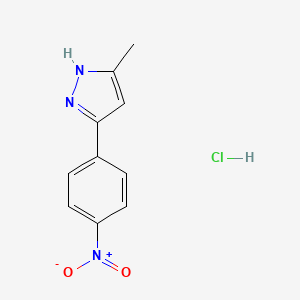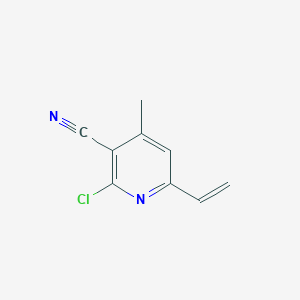![molecular formula C20H18O B12856803 Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)
Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a benzyl halide. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the alcohol and form the alkoxide ion .
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is reacted with an appropriate electrophile to form the desired ether. This method is particularly useful for forming complex ethers with multiple functional groups .
Industrial Production Methods
Industrial production of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether may involve large-scale Williamson ether synthesis or other catalytic processes. The choice of method depends on factors such as cost, yield, and scalability. Catalytic processes often use metal catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols or other reduced forms.
Substitution: The ether can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl phenyl ether: Similar structure but lacks the methyl substitution on the biphenyl group.
2-Methyl[1,1’-biphenyl]-3-yl ether: Similar structure but lacks the benzyl group.
Biphenyl ethers: General class of compounds with varying substitutions on the biphenyl group .
Uniqueness
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether is unique due to its specific combination of benzyl and methyl-substituted biphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C20H18O |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-methyl-2-(3-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-8-5-6-13-20(16)18-11-7-12-19(14-18)21-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
Clé InChI |
GTUKPUXQEBCZOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)











